5'-O-Acetyl-2',3'-dideoxyinosine 5'-O-Acetyl-2',3'-dideoxyinosine
Brand Name: Vulcanchem
CAS No.: 130676-58-3
VCID: VC21184125
InChI: InChI=1S/C12H14N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h5-6,8-9H,2-4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1
SMILES: CC(=O)OCC1CCC(O1)N2C=NC3=C2N=CNC3=O
Molecular Formula: C12H14N4O4
Molecular Weight: 278.26 g/mol

5'-O-Acetyl-2',3'-dideoxyinosine

CAS No.: 130676-58-3

Cat. No.: VC21184125

Molecular Formula: C12H14N4O4

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

5'-O-Acetyl-2',3'-dideoxyinosine - 130676-58-3

Specification

CAS No. 130676-58-3
Molecular Formula C12H14N4O4
Molecular Weight 278.26 g/mol
IUPAC Name [(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C12H14N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h5-6,8-9H,2-4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1
Standard InChI Key MVUMVNRFAFXMSZ-DTWKUNHWSA-N
Isomeric SMILES CC(=O)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C2NC=NC3=O
SMILES CC(=O)OCC1CCC(O1)N2C=NC3=C2N=CNC3=O
Canonical SMILES CC(=O)OCC1CCC(O1)N2C=NC3=C2NC=NC3=O

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